![molecular formula C13H12N2O3S B5823081 3-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide](/img/structure/B5823081.png)
3-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide
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Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to possess several biological properties that make it an attractive target for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide is not fully understood. However, it is believed to exert its biological effects through the modulation of various molecular targets, including enzymes, receptors, and ion channels.
Biochemical and physiological effects:
Studies have shown that 3-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and suppress the growth of various microorganisms. Additionally, it has been found to possess antioxidant and neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide in lab experiments is its high potency and specificity towards its molecular targets. However, its limited solubility in aqueous media can pose challenges in certain experimental setups.
Future Directions
There are several potential future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide. These include:
1. Further investigation of its mechanism of action and molecular targets.
2. Development of novel derivatives with improved solubility and pharmacokinetic properties.
3. Evaluation of its potential applications in the treatment of neurodegenerative diseases.
4. Investigation of its effects on the gut microbiome and its potential use as a probiotic.
5. Exploration of its potential as a scaffold for the design of new drugs targeting various diseases.
Synthesis Methods
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide involves the reaction of 2-aminothiazole with 3-(1,3-benzodioxol-5-yl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then treated with acryloyl chloride to yield the final product.
Scientific Research Applications
The potential applications of 3-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide in scientific research are numerous. This compound has been shown to exhibit promising antitumor, anti-inflammatory, and antimicrobial activities. Additionally, it has been found to possess potent inhibitory effects on several enzymes, including tyrosinase, acetylcholinesterase, and topoisomerase II.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-12(15-13-14-5-6-19-13)4-2-9-1-3-10-11(7-9)18-8-17-10/h1-4,7H,5-6,8H2,(H,14,15,16)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHWOBFHOHNYIW-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=N1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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